
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been developed as a potential treatment for various types of cancers and autoimmune diseases.
作用机制
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide targets several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide disrupts signaling pathways that are critical for the survival and proliferation of cancer cells and immune cells. This leads to the induction of apoptosis in cancer cells and the suppression of immune responses in autoimmune diseases.
Biochemical and Physiological Effects
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects on cancer cells and immune cells. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, and inhibits the proliferation of cancer cells by blocking cell cycle progression. In immune cells, N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide suppresses the activation and proliferation of T cells and B cells, and inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
One advantage of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its specificity for protein kinases, which reduces the risk of off-target effects. In addition, N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has shown promising results in preclinical studies, indicating its potential for clinical use. However, one limitation of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its short half-life, which may limit its efficacy in vivo. Another limitation is the potential for drug resistance to develop, which may reduce its long-term effectiveness.
未来方向
There are several future directions for the development and application of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One direction is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict response to N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, which may improve patient selection and treatment outcomes. Furthermore, the combination of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide with other cancer treatments or immunotherapies may enhance its efficacy and reduce the risk of drug resistance.
合成方法
The synthesis of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-methylbenzylamine with 2-bromo-1-(2-thienylsulfonyl)piperidine, followed by the addition of 1-(2-thienylsulfonyl)-4-piperidinecarboxylic acid and N,N-dimethylformamide. The final product is obtained after purification by column chromatography.
科学研究应用
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various types of cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. In addition, N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to modulate the immune system, leading to its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-14-5-2-3-6-16(14)13-19-18(21)15-8-10-20(11-9-15)25(22,23)17-7-4-12-24-17/h2-7,12,15H,8-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWLZFBKEDKEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

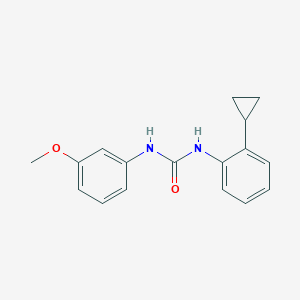
![N-[4-(4-chlorophenoxy)phenyl]-2-furamide](/img/structure/B5842051.png)
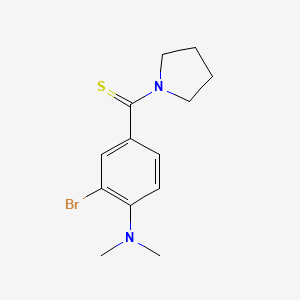

![3,4,5-trimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5842065.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5842078.png)
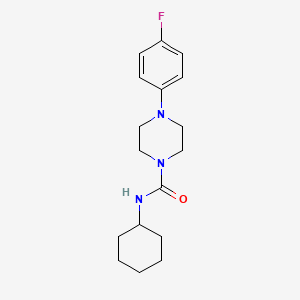
![N'-[(2-thienylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5842084.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5842088.png)
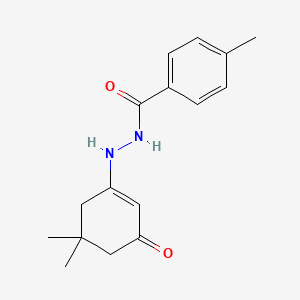
![N~1~-methyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5842111.png)
![4-({[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5842120.png)
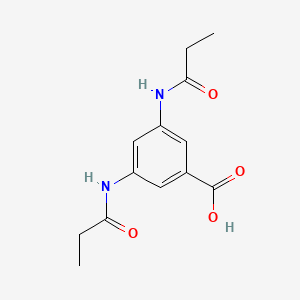
![N'-[(2,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842138.png)